molecular formula C12H19NO2 B163330 2-(1-adamantyl)-N-hydroxyacetamide CAS No. 136561-40-5

2-(1-adamantyl)-N-hydroxyacetamide

Cat. No.: B163330
CAS No.: 136561-40-5
M. Wt: 209.28 g/mol
InChI Key: JKZCKUGJZBWOQO-UHFFFAOYSA-N
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Description

2-(1-Adamantyl)-N-hydroxyacetamide is an organic compound that features an adamantane core structure. Adamantane is a tricyclic hydrocarbon known for its stability and unique three-dimensional structure. The incorporation of the adamantane moiety into various chemical compounds often imparts enhanced stability and lipophilicity, making these compounds valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-adamantyl)-N-hydroxyacetamide typically involves the functionalization of the adamantane core. One common method is the reaction of 1-adamantylamine with acetic anhydride to form 1-adamantylacetamide, followed by hydroxylation to yield the final product. The reaction conditions often involve the use of strong acids or bases to facilitate the hydroxylation step.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process typically includes the purification of the final product through recrystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(1-Adamantyl)-N-hydroxyacetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The adamantane core can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantyl ketones, while reduction can produce adamantylamines.

Scientific Research Applications

2-(1-Adamantyl)-N-hydroxyacetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s stability and lipophilicity make it useful in the study of biological membranes and drug delivery systems.

    Medicine: Derivatives of adamantane, including this compound, are explored for their potential antiviral and anticancer properties.

    Industry: The compound is used in the production of high-performance polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-(1-adamantyl)-N-hydroxyacetamide involves its interaction with biological membranes and enzymes. The adamantane core can insert into lipid bilayers, altering membrane fluidity and permeability. Additionally, the compound can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Adamantylamine: Similar in structure but lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    1-Adamantanol: Contains a hydroxyl group but lacks the acetamide functionality, affecting its solubility and reactivity.

    2-(1-Adamantyl)ethanol: Similar in structure but with an ethyl chain instead of an acetamide group, altering its physical and chemical properties.

Uniqueness

2-(1-Adamantyl)-N-hydroxyacetamide is unique due to the presence of both the adamantane core and the N-hydroxyacetamide group. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

2-(1-adamantyl)-N-hydroxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c14-11(13-15)7-12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10,15H,1-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKZCKUGJZBWOQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377918
Record name 2-(1-adamantyl)-N-hydroxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136561-40-5
Record name 2-(1-adamantyl)-N-hydroxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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